(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester typically involves the reaction of 3-fluoro-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-fluoro-4-aminophenylcarbamic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-4-nitrophenylcarbamic acid and tert-butanol.
Scientific Research Applications
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Materials Science: In the development of novel materials with specific properties.
Organic Chemistry: As a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules that exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrophenol: A related compound with similar functional groups but different reactivity and applications.
3-Fluoro-4-nitroaniline: Another related compound used as a starting material in the synthesis of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWEHCWQLJIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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